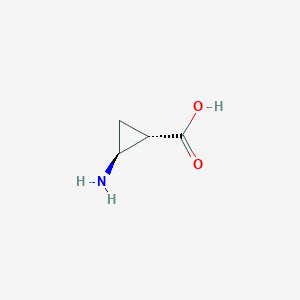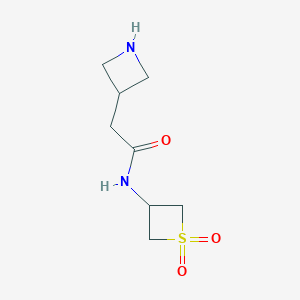![molecular formula C5H3IN4O B12965638 5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that features an imidazo[4,5-b]pyrazine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the iodine atom at the 5-position of the imidazo[4,5-b]pyrazine ring imparts unique chemical properties that can be exploited in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with an appropriate iodinating agent, followed by cyclization to form the imidazo[4,5-b]pyrazine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of 5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the imidazo[4,5-b]pyrazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Sodium azide, thiols; reactions may require the presence of a base such as triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce azido or thiol-substituted imidazo[4,5-b]pyrazine derivatives .
科学的研究の応用
5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one: Similar structure but with a bromine atom instead of iodine.
5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one: Contains a chlorine atom at the 5-position.
5-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one: Features a fluorine atom at the 5-position.
Uniqueness: The presence of the iodine atom in 5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one imparts unique chemical properties, such as increased molecular weight and potential for halogen bonding interactions. These properties can enhance its reactivity and binding affinity in various applications, making it distinct from its bromine, chlorine, and fluorine analogs.
特性
分子式 |
C5H3IN4O |
|---|---|
分子量 |
262.01 g/mol |
IUPAC名 |
5-iodo-1,3-dihydroimidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C5H3IN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |
InChIキー |
RRMOXKOXEVFBFD-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C2C(=N1)NC(=O)N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



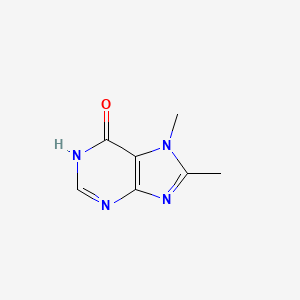
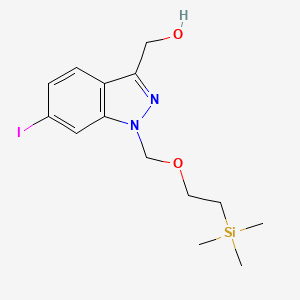
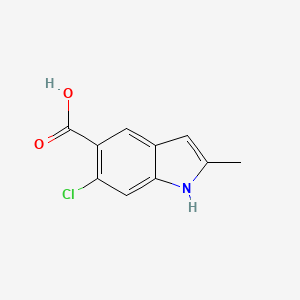
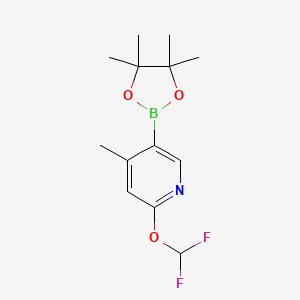
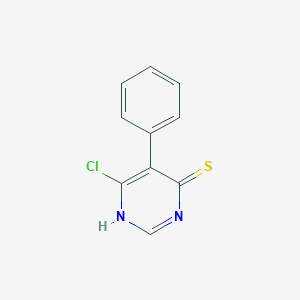
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B12965590.png)

![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)
